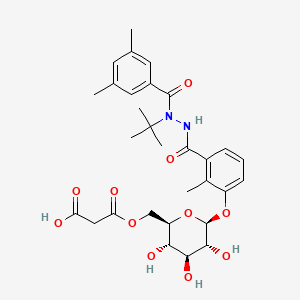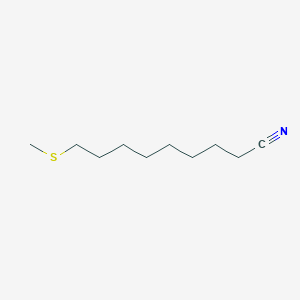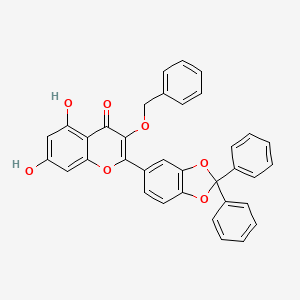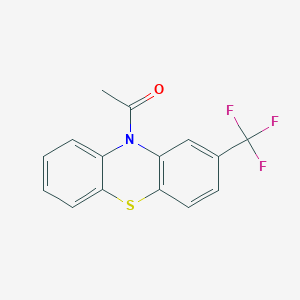
2-(Trifluoromethyl)-10-acetyl-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of Fluphenazine Sulphone, an impurity of Fluphenazine Decanoate, which is used in the treatment of psychotropic disorders such as schizophrenia .
Métodos De Preparación
The synthesis of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves the reaction of 2-(Trifluoromethyl)-10H-phenothiazine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Análisis De Reacciones Químicas
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Aplicaciones Científicas De Investigación
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of psychotropic drugs, contributing to treatments for mental health disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is primarily related to its role as an intermediate in drug synthesis. In the context of psychotropic drugs, it contributes to the pharmacological activity by interacting with neurotransmitter receptors in the brain, thereby modulating their function. The molecular targets and pathways involved include dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other mental health disorders .
Comparación Con Compuestos Similares
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can be compared with other similar compounds such as:
2-(Trifluoromethyl)-10H-phenothiazine: This compound lacks the ethanone group but shares the trifluoromethyl and phenothiazine core.
Fluphenazine Sulphone: An impurity of Fluphenazine Decanoate, used in similar medical applications.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in various synthetic applications. The uniqueness of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone lies in its specific structure, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C15H10F3NOS |
|---|---|
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C15H10F3NOS/c1-9(20)19-11-4-2-3-5-13(11)21-14-7-6-10(8-12(14)19)15(16,17)18/h2-8H,1H3 |
Clave InChI |
WXGZFYXVFYBWRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


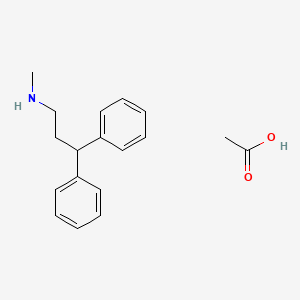
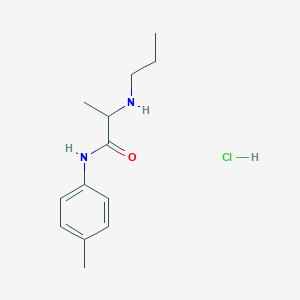
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
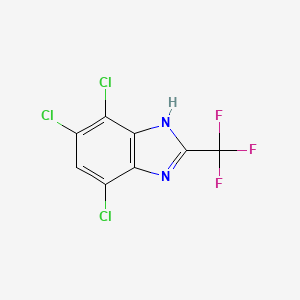
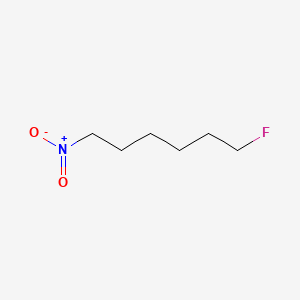
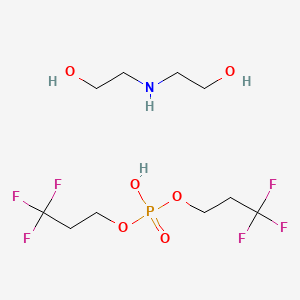
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)

![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
